N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with cyano and dimethyl groups, linked to a phenoxybenzamide moiety. Its distinct structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.
Introduction of the Phenoxybenzamide Moiety: The phenoxybenzamide group is introduced via a nucleophilic substitution reaction, where a phenoxy group reacts with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or benzamide rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted thiophene or benzamide derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide can be compared with similar compounds such as:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide: This compound features a nitro group instead of a phenoxy group, leading to different reactivity and applications.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQYWUIIMXVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.